molecular formula C7H6KO5S+ B147472 Potassium 4-carboxybenzenesulfonate CAS No. 5399-63-3

Potassium 4-carboxybenzenesulfonate

Cat. No.: B147472
CAS No.: 5399-63-3
M. Wt: 241.28 g/mol
InChI Key: CHOZCOOPUIGENN-UHFFFAOYSA-N
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Description

Potassium 4-carboxybenzenesulfonate: is a chemical compound with the molecular formula C₇H₅KO₅S and a molecular weight of 240.27 g/mol . . This compound is a potassium salt of 4-carboxybenzenesulfonic acid and is commonly used in various chemical and industrial applications.

Safety and Hazards

Potassium 4-carboxybenzenesulfonate is noted to be a skin and strong eye irritant . As with all chemicals, appropriate safety measures should be taken when handling this compound to prevent exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 4-carboxybenzenesulfonate can be synthesized through the sulfonation of benzoic acid followed by neutralization with potassium hydroxide . The reaction typically involves the following steps:

    Sulfonation: Benzoic acid is treated with sulfuric acid to introduce the sulfonic acid group, forming 4-sulfobenzoic acid.

    Neutralization: The resulting 4-sulfobenzoic acid is then neutralized with potassium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Potassium 4-carboxybenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products Formed:

    Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.

    Reduction Reactions: The major product is 4-hydroxybenzenesulfonic acid.

    Oxidation Reactions: The major product is 4-sulfobenzoic acid.

Comparison with Similar Compounds

    Potassium benzoate: Similar in structure but lacks the sulfonic acid group.

    Potassium 4-sulfobenzoate: Similar but with different counterions.

    Sodium 4-carboxybenzenesulfonate: Similar but with sodium as the counterion.

Uniqueness: Potassium 4-carboxybenzenesulfonate is unique due to the presence of both carboxylic and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical and industrial applications .

Properties

IUPAC Name

potassium;4-carboxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRJBUPXKDXDLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name Potassium 4-carboxybenzenesulfonate
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CAS No.

5399-63-3
Record name Benzoic acid, 4-sulfo-, potassium salt (1:1)
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Record name Potassium hydrogen 4-sulphonatobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 4-carboxybenzenesulfonate
Customer
Q & A

A: 4-sulfobenzoic acid monopotassium salt (KHSBA) displays versatility in material applications. For instance, it serves as a dopant in the synthesis of conducting polypyrroles. This organic single-crystal surface-induced polymerization method utilizes KHSBA in an aqueous medium, leading to the formation of polypyrrole hexagonal microplates with high electrical conductivity (up to 400 S/cm). [] This process involves a shape-copying mechanism where a polypyrrole preform mimics the KHSBA single crystal's shape, followed by the self-assembly of polypyrroles onto the preform. []

A: 4-Sulfobenzoic acid monopotassium salt possesses distinct structural features that influence its coordination behavior. The presence of both carboxylate and sulfonate groups provides diverse coordination sites for metal ions. [] This can lead to the formation of coordination isomers, as observed in the reaction with copper(II) carbonate, yielding tetraaquabis(4-carboxybenzenesulfonato)copper(II) dihydrate and hexaaquacopper(II) 4-carboxybenzenesulfonate. [] The sulfonate group, being a weaker ligand compared to the carboxylate, can influence the overall stability and structure of the resulting complexes. []

A: Research indicates that 4-sulfobenzoic acid monopotassium salt can be employed in the synthesis of silver nanoparticles (Ag NPs) and influences their properties. The electron density of the ligand plays a crucial role in stabilizing the Ag NPs. [] As the electron density of the ligand increases, a smaller amount is required for capping the Ag metal. [] This suggests that the compound can modulate the size and stability of the resulting Ag NPs.

A: Yes, 4-sulfobenzoic acid monopotassium salt has been successfully utilized in the synthesis of a dual-functional Europium-based MOF (Eu-MOF). [] In this study, it acted as one of the organic linkers, alongside (4-carboxypiperidyl)-N-methylenephosphonic acid. [] This specific Eu-MOF exhibited ratiometric fluorescent sensing capabilities for benzophenone-like ultraviolet filters, highlighting the potential of KHSBA-containing MOFs in sensing applications. [] Additionally, the Eu-MOF displayed promising proton conductivity, suggesting possible applications in electrochemical devices. []

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